![molecular formula C22H28N2O4 B13910245 methyl (Z)-2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B13910245.png)
methyl (Z)-2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Corynoxine B is a natural oxindole alkaloid isolated from the Chinese herbal medicine Uncaria rhynchophylla. It has gained significant attention due to its potential therapeutic effects, particularly in neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease. Corynoxine B is known for its ability to induce autophagy, a cellular process that helps in the degradation and recycling of cellular components.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Corynoxine B can be synthesized through various chemical reactions. One common method involves the extraction of the compound from Uncaria rhynchophylla using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate Corynoxine B.
Industrial Production Methods
Industrial production of Corynoxine B typically involves large-scale extraction from Uncaria rhynchophylla. The plant material is subjected to solvent extraction, followed by purification processes such as column chromatography and crystallization to obtain high-purity Corynoxine B.
Analyse Des Réactions Chimiques
Types of Reactions
Corynoxine B undergoes several types of chemical reactions, including:
Oxidation: Corynoxine B can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert Corynoxine B into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the Corynoxine B molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents like halogens and alkylating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Corynoxine B can lead to the formation of oxindole derivatives, while reduction can yield reduced alkaloid forms.
Applications De Recherche Scientifique
Corynoxine B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study autophagy-inducing properties.
Biology: Investigated for its role in cellular processes such as autophagy and apoptosis.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases like Parkinson’s disease and Alzheimer’s disease.
Industry: Utilized in the development of novel therapeutic agents and drug delivery systems.
Mécanisme D'action
Corynoxine B exerts its effects primarily through the induction of autophagy. It interacts with multiple proteins in the PI3K III complex to control autophagic activity. High mobility group box 1 (HMGB1) is a nuclear protein that transports to the cytoplasm and interacts with Beclin 1 to positively regulate autophagy. This process helps in the degradation of toxic aggregate-prone proteins and impaired organelles, thereby providing neuroprotection.
Comparaison Avec Des Composés Similaires
Corynoxine B is unique due to its potent autophagy-inducing properties. Similar compounds include:
Corynoxine: An enantiomer of Corynoxine B, also induces autophagy but through different pathways.
Corynoxeine: Another alkaloid from Uncaria rhynchophylla with neuroprotective effects.
Isorhynchophylline: Known for its neuroprotective properties against beta-amyloid-induced neurotoxicity.
Rhynchophylline: Exhibits neuroprotective effects by inhibiting intracellular calcium overloading and tau protein hyperphosphorylation.
Corynoxine B stands out due to its specific interaction with the PI3K III complex and its ability to enhance autophagy, making it a promising candidate for therapeutic applications in neurodegenerative diseases.
Propriétés
Formule moléculaire |
C22H28N2O4 |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
methyl (Z)-2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13-/t14-,15+,19+,22-/m1/s1 |
Clé InChI |
DAXYUDFNWXHGBE-KFFVICKMSA-N |
SMILES isomérique |
CC[C@@H]1CN2CC[C@]3([C@@H]2C[C@@H]1/C(=C/OC)/C(=O)OC)C4=CC=CC=C4NC3=O |
SMILES canonique |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



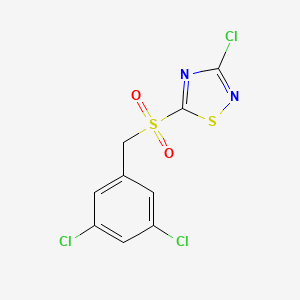
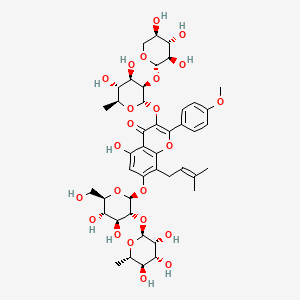
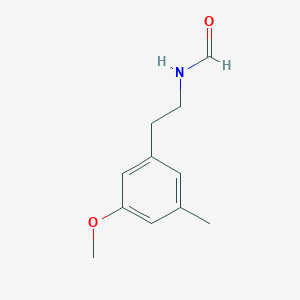
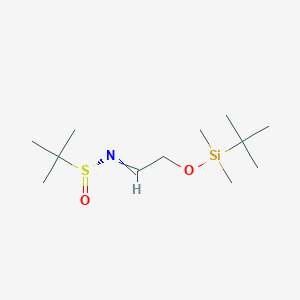
![4,5,6,7-Tetrahydro-5-methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13910185.png)
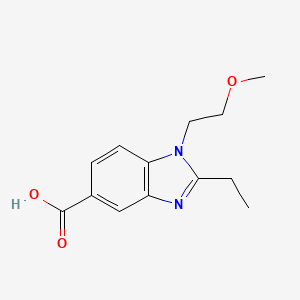
![1-[(4-Chlorophenyl)sulfonyl]-D-proline](/img/structure/B13910195.png)
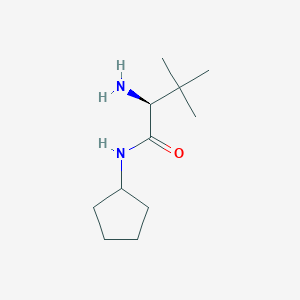


![O3-Benzyl O8-tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13910211.png)
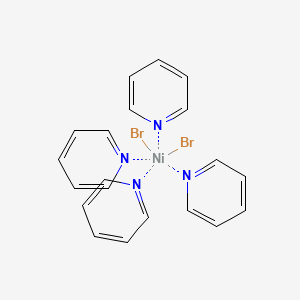
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13910233.png)
